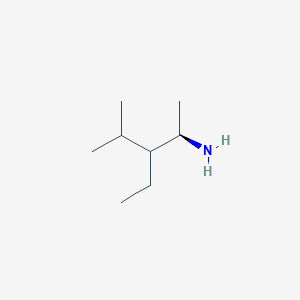
(2R)-3-Ethyl-4-methylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-Ethyl-4-methylpentan-2-amine is an organic compound with a chiral center at the second carbon atom. This compound is part of the amine family, characterized by the presence of an amino group (-NH2). Its structure includes a pentane backbone with ethyl and methyl substituents, making it a branched amine. The stereochemistry at the second carbon is specified as (2R), indicating the spatial arrangement of the substituents around this chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethyl-4-methylpentan-2-amine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone, (2R)-3-Ethyl-4-methylpentan-2-one, using an amine source and a reducing agent. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-Ethyl-4-methylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2R)-3-Ethyl-4-methylpentan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-3-Ethyl-4-methylpentan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-Ethyl-4-methylpentan-2-amine: The enantiomer of the compound with opposite stereochemistry at the second carbon.
3-Ethyl-4-methylpentan-2-amine: A structural isomer without specified stereochemistry.
3-Methyl-4-ethylpentan-2-amine: A positional isomer with different substituent positions.
Uniqueness
(2R)-3-Ethyl-4-methylpentan-2-amine is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The (2R) configuration may confer distinct properties compared to its enantiomer or other isomers, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
(2R)-3-ethyl-4-methylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6(2)3)7(4)9/h6-8H,5,9H2,1-4H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROPQIFJUJTNPJ-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@@H](C)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2850791.png)
![methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2850792.png)
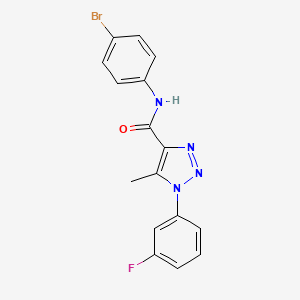
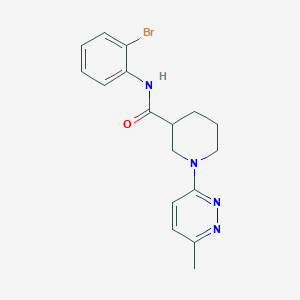
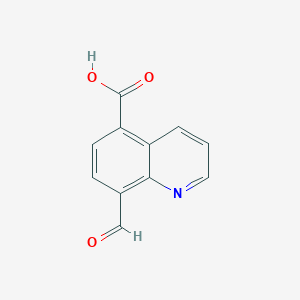
![Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2850798.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850799.png)
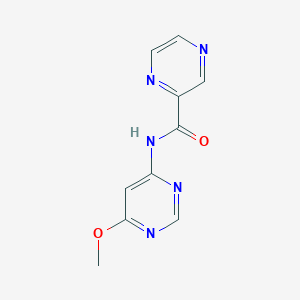
![2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2850803.png)
![(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2850808.png)
![[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2850809.png)

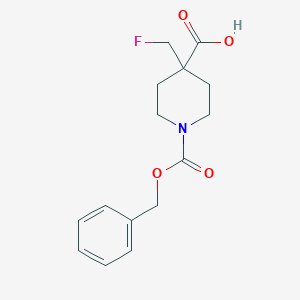
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2850814.png)
